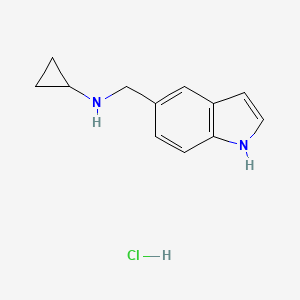

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride

Description

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H15ClN2. It is known for its unique structure, which includes an indole moiety linked to a cyclopropane ring via a methylamine bridge. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-(1H-indol-5-ylmethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11;/h1,4-7,11,13-14H,2-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRFCDUORDHOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=C(C=C2)NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride typically involves the reaction of indole derivatives with cyclopropanamine under specific conditions. One common method includes the use of a base to deprotonate the indole, followed by nucleophilic substitution with cyclopropanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride typically involves:

- Reagents : Indole derivatives and cyclopropanamine.

- Conditions : Reactions are often conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature.

- Methods : Techniques may include nucleophilic substitution reactions facilitated by bases to deprotonate the indole.

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

- Building Block : Used as a precursor in synthesizing more complex molecules.

Biology

- Biological Interactions : Studied for interactions with enzymes and receptors, potentially modulating their activity.

Medicine

- Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Notably, derivatives have shown selective inhibition of lysine-specific demethylase 1 (LSD1), which is relevant in cancer progression .

Industry

- Material Development : Utilized in developing new materials and chemical processes.

This compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Induces differentiation in acute myeloid leukemia cell lines |

| Antimicrobial | Effective against various microbial strains |

| Neuroprotective | Demonstrated neuroprotective effects in preliminary studies |

Case Studies

- Anticancer Research : Studies have shown that derivatives can inhibit LSD1 effectively, leading to reduced proliferation in AML cell lines. This suggests potential therapeutic applications in cancer treatment.

- Antimicrobial Studies : The compound has been tested against various pathogens, showing broad-spectrum antimicrobial properties.

- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-indol-3-ylmethyl)cyclopropanamine hydrochloride

- N-(1H-indol-2-ylmethyl)cyclopropanamine hydrochloride

- N-(1H-indol-5-ylmethyl)cyclobutanamine hydrochloride

Uniqueness

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a cyclopropanamine group, which may contribute to its biological activities. The indole structure is known for its aromaticity and ability to interact with various biological targets, while the cyclopropane ring enhances the compound's stability and reactivity.

This compound operates through several mechanisms:

- Enzyme Interaction : The indole moiety can modulate the activity of various enzymes and receptors, influencing biochemical pathways.

- Lysine-specific Demethylase 1 (LSD1) Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of LSD1, which is implicated in tumor progression. For instance, a related compound demonstrated an IC50 value of 24.43 nM against LSD1, showing significant antiproliferative activity against certain cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives can induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting potential for cancer treatment .

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, indicating broad-spectrum antimicrobial potential.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, possibly linked to their interaction with neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A specific study evaluated the effects of an LSD1 inhibitor derived from this compound on MV-4-11 leukemia cells. The compound showed promising results with an acceptable pharmacokinetic profile and significant in vivo antitumor efficacy in xenograft models .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties is crucial for evaluating the bioavailability of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) play essential roles in determining its therapeutic efficacy. Research suggests that indole derivatives generally exhibit favorable ADME profiles, enhancing their potential as drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(1H-indol-5-ylmethyl)cyclopropanamine hydrochloride with high purity?

- Answer : Synthesis typically involves reductive amination between 1H-indole-5-carbaldehyde and cyclopropylamine, followed by HCl salt formation. Purity optimization (≥95%) can be achieved via recrystallization in ethanol/water mixtures or using reverse-phase HPLC with acetonitrile/water gradients. Characterization should include H-NMR, C-NMR, and HRMS to confirm structural integrity and rule out byproducts like unreacted aldehyde or over-alkylated species .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Answer : Stability studies should monitor degradation under:

- Temperature : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent cyclopropane ring opening or indole oxidation .

- pH : Perform accelerated stability testing in buffered solutions (pH 3–9) to identify hydrolysis-sensitive functional groups. LC-MS is recommended for tracking degradation products .

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation; amber glass vials are advised for long-term storage .

Q. What analytical techniques are critical for resolving discrepancies in purity assessments?

- Answer : Combine orthogonal methods:

- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile) for baseline separation of impurities.

- NMR (e.g., H and DEPT-135) to detect trace solvents or stereoisomers.

- Elemental analysis to verify stoichiometric Cl content, which may conflict with HRMS data if counterion dissociation occurs .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s interaction with biological targets like Bcl-2/Mcl-1 proteins?

- Answer : The cyclopropane’s rigid geometry enhances binding affinity by pre-organizing the molecule into a conformation complementary to the hydrophobic cleft of anti-apoptotic proteins. Computational docking (e.g., AutoDock Vina) and SAR studies on analogs (e.g., fluorophenyl or nitro substitutions) reveal that ring strain modulates binding entropy. Compare IC values of cyclopropane-containing vs. acyclic analogs using fluorescence polarization assays .

Q. What strategies mitigate data contradictions in cytotoxicity assays across cell lines?

- Answer : Contradictions often arise from:

- Metabolic variability : Use CYP450 inhibitors (e.g., ketoconazole) to assess hepatic activation pathways.

- Membrane permeability : Perform parallel assays with P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux effects.

- Redox interference : Include ROS scavengers (e.g., NAC) to distinguish compound-specific cytotoxicity from oxidative stress artifacts .

Q. How can researchers validate the compound’s role in modulating DNA packaging mechanisms?

- Answer : Employ chromatin compaction assays (e.g., AFM or ethidium bromide exclusion tests) and correlate results with gene expression profiling (RNA-seq). Compare effects to known DNA-intercalating agents (e.g., doxorubicin) to differentiate groove-binding vs. intercalation modes. Structural analogs with modified indole substituents (e.g., 5-methoxy vs. 5-nitro groups) can clarify structure-activity relationships .

Key Recommendations

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if asymmetric synthesis is attempted .

- Toxicity Screening : Prioritize Ames tests and hERG channel binding assays early in development to flag genotoxicity or cardiotoxicity risks .

- Data Reprodubility : Share raw NMR/HRMS files via repositories like Zenodo to enable cross-lab validation of spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.